Chemical structure and properties of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
The following technical guide details the chemical structure, synthesis, and properties of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate . This document is structured for researchers and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate . This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols, mechanistic insights, and pharmacophoric utility.
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate represents a critical "privileged scaffold" in medicinal chemistry. Its core architecture—the imidazo[1,2-a]pyridine fused ring system—is isosteric with the purine ring of ATP, making it an exceptional template for designing Type I and Type II kinase inhibitors .
Unlike its C-3 amide cousins (e.g., the hypnotic drug Zolpidem), this specific C-3 amino / C-2 carboxylate derivative serves as a versatile bifunctional building block. The C-3 primary amine provides a nucleophilic handle for library expansion (via acylation or sulfonylation), while the C-2 ester modulates lipophilicity and offers a vector for cyclization into tricyclic systems.
Chemical Architecture & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring fused to an imidazole ring across the N1-C2 bond. The numbering system is critical for understanding its reactivity.
Bridgehead Nitrogen (N4): Electron-deficient due to resonance participation.
Pyridine Nitrogen (N1): The primary basic center and hydrogen bond acceptor (HBA), crucial for interaction with the "hinge region" of kinase domains.
C-3 Position: Highly nucleophilic. In this specific molecule, it bears an amino group (-NH
), significantly increasing electron density and creating a "push-pull" system with the electron-withdrawing C-2 carboxylate.
Visualization: Structural Numbering & Features
Caption: Functional dissection of the scaffold showing the critical pharmacophoric triad: N1 acceptor, C3 donor, and C2 modulator.
Physicochemical Profiling
Understanding the physical properties is essential for assay development and formulation.
Property
Value / Prediction
Significance
Molecular Formula
CHNO
--
Molecular Weight
205.22 g/mol
Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Appearance
Pale yellow to off-white solid
Coloration often deepens upon oxidation of the amine.
LogP (Predicted)
1.8 ± 0.3
Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid)
~4.5 - 5.2
The C-2 ester and C-3 amine compete; N1 is the protonation site.
H-Bond Donors
2 (NH)
Critical for active site anchoring.
H-Bond Acceptors
4 (N1, N4, C=O, O-Et)
High capacity for solvent/protein interaction.
Synthesis Protocols
While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is popular for substituted amines, it typically yields secondary amines. To access the primary amine (CAS 76157-13-6) with high fidelity, a stepwise Cyclization-Nitration-Reduction strategy is the industry standard.
Synthetic Pathway Visualization
Caption: Stepwise synthesis favoring the formation of the free primary amine at C-3.
Protocol: Reflux the mixture for 4–6 hours. The exocyclic nitrogen of the aminopyridine attacks the ketone of the pyruvate, followed by ring closure onto the alkyl bromide.
Workup: Cool to precipitate the hydrobromide salt. Neutralize with NaHCO
to isolate the free base: Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Regioselective Nitration
Reagents: Conc. HNO
, Conc. HSO.
Protocol: Dissolve the intermediate in H
SO at 0°C. Add HNO dropwise. The C-3 position is the most electron-rich site (HOMO localization), ensuring exclusive nitration at this position over the pyridine ring.
Safety: Exothermic reaction; maintain temperature <10°C to prevent decomposition.
Step 3: Reduction to Amine
Reagents: 10% Pd/C, H
(balloon pressure) OR Iron powder / Acetic Acid.
Protocol: Hydrogenation in Methanol/Ethanol is cleanest. Stir at RT for 2–4 hours. Filter through Celite.
Purification: Recrystallization from Ethanol/Water. Column chromatography is rarely needed if the reduction is complete.
Biological Applications & SAR
This molecule is a "master key" for kinase drug discovery. The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP.
Mechanism of Action (Kinase Binding)
The Hinge Binder: The N1 nitrogen acts as an H-bond acceptor, while the C-3 amino group acts as an H-bond donor. This D-A (Donor-Acceptor) motif is complementary to the backbone residues (e.g., Methionine gatekeeper) in the kinase hinge region.
The Solubilizing Tail: The C-2 ethyl ester projects into the solvent-exposed region or can be hydrolyzed to the acid to interact with lysine residues.
Structure-Activity Relationship (SAR) Map
Caption: Strategic modification points for lead optimization starting from the title compound.
Storage and Stability
Stability: The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Handling: Use fresh for subsequent reactions. If the solid is dark brown, repurify via a short silica plug (Eluent: 5% MeOH in DCM).
References
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025.[1]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026.
The Pharmacological Significance of 3-Aminoimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant compounds. The introduction of an amino group at the 3-position...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant compounds. The introduction of an amino group at the 3-position endows this scaffold with a unique electronic and structural profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-aminoimidazo[1,2-a]pyridine derivatives. We will delve into their significant potential as anticancer and antimicrobial agents, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its presence in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The 3-amino substituted derivatives, in particular, have emerged as a focal point of research, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide will focus on the two most prominent and promising therapeutic applications of this class of compounds: oncology and infectious diseases. We will explore the chemical synthesis strategies that enable the creation of diverse libraries of these molecules, the detailed methodologies for assessing their biological activity, and the molecular pathways through which they exert their therapeutic effects.
Synthetic Strategies: Building the 3-Aminoimidazo[1,2-a]pyridine Core
The efficient synthesis of the 3-aminoimidazo[1,2-a]pyridine scaffold is crucial for exploring its therapeutic potential. Among the various synthetic routes, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as a particularly powerful and versatile method.[3][5] This one-pot reaction offers a convergent and atom-economical approach to generate structurally diverse derivatives.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis, to yield the 3-aminoimidazo[1,2-a]pyridine product.[3] The reaction proceeds through the formation of an iminium intermediate from the 2-aminopyridine and the aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization and rearrangement afford the final product. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by simply varying the aldehyde and isocyanide starting materials.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Objective: To synthesize a representative 3-aminoimidazo[1,2-a]pyridine derivative via a one-pot, three-component GBB reaction.
Materials:
2-aminopyridine (1.0 mmol)
Benzaldehyde (1.0 mmol)
tert-Butyl isocyanide (1.0 mmol)
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
Methanol (5 mL)
Round-bottom flask (25 mL)
Magnetic stirrer and stir bar
Reflux condenser
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography apparatus with silica gel
Rotary evaporator
Standard laboratory glassware and solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane, saturated sodium bicarbonate solution, brine)
Procedure:
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and scandium(III) triflate (0.1 mmol, 49 mg).
Add methanol (5 mL) to the flask.
Add tert-butyl isocyanide (1.0 mmol, 83 mg, 113 µL) to the reaction mixture.
Attach a reflux condenser and heat the reaction mixture to 50°C with stirring.
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 1-2 hours.
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
3-Aminoimidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][6] Their mechanism of action often involves the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8] Several 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of this pro-survival pathway.[7][8][9] Inhibition of this pathway can induce apoptosis and cell cycle arrest in cancer cells.[8]
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. 3-Aminoimidazo[1,2-a]pyridines have been identified as a novel class of CDK inhibitors, competing with ATP for binding to the catalytic subunit of these enzymes.[10][11][12] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis.[10]
Caption: Anticancer mechanism of 3-aminoimidazo[1,2-a]pyridine derivatives.
Quantitative Evaluation of Anticancer Activity
The cytotoxic potential of 3-aminoimidazo[1,2-a]pyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for IC₅₀ Determination
Objective: To determine the IC₅₀ value of a 3-aminoimidazo[1,2-a]pyridine derivative against an adherent cancer cell line.
Materials:
Adherent cancer cells (e.g., HT-29, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
Test compound stock solution (dissolved in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from a stock solution. Add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate the plate for 48-72 hours.[2]
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[14]
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[1][14]
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. 3-Aminoimidazo[1,2-a]pyridine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[5][15][16]
Mechanism of Action: Targeting Bacterial Processes
The precise mechanism of antimicrobial action for many 3-aminoimidazo[1,2-a]pyridine derivatives is still under investigation. However, some studies suggest that they may target essential bacterial enzymes. One hypothesized target is bacterial DNA gyrase , an enzyme crucial for DNA replication and repair.[17][18] Inhibition of this enzyme leads to bacterial cell death. However, some studies have shown that not all antimicrobial 3-aminoimidazo[1,2-a]pyridines act via this mechanism, indicating the existence of other cellular targets.[18] Further research is needed to fully elucidate the various mechanisms through which these compounds exert their antimicrobial effects.
Caption: Workflow for the discovery of antimicrobial 3-aminoimidazo[1,2-a]pyridines.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial potency of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of a 3-aminoimidazo[1,2-a]pyridine derivative against a bacterial strain.
Materials:
Bacterial strain (e.g., E. coli, S. aureus)
Cation-adjusted Mueller-Hinton broth (CAMHB)
Sterile 96-well microtiter plates
Test compound stock solution (dissolved in a suitable solvent)
Bacterial inoculum standardized to 0.5 McFarland turbidity
Spectrophotometer
Incubator
Procedure:
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.[20]
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[21]
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23][24] The results can also be read using a microplate reader to measure absorbance.
Conclusion and Future Directions
3-Aminoimidazo[1,2-a]pyridine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them an attractive scaffold for the development of new drugs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings who are working to unlock the full therapeutic potential of this remarkable chemical entity. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial effects, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in other therapeutic areas.
References
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Scribd. (n.d.). Mtt Ic50 Sop 0. Retrieved from [Link]
CGSpace. (2022, April 19). Broth microdilution reference methodology. Retrieved from [Link]
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
Sharma, A., & Li, H.-y. (2011). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 13(12), 3324-3327. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
ResearchGate. (n.d.). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. Retrieved from [Link]
Al-Qadi, I. S. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University. [Link]
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36243-36253. [Link]
Glassman, I., Alcantara, C., Bentley, E., Vosburg, D., & Szurmant, H. (2022). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][14][25]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. [Link]
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
Dwyer, M. P., et al. (2004). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 47(1), 70-74. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Retrieved from [Link]
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
Bentham Science. (n.d.). Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]
Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(8), 4131-4153. [Link]
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]
Bioorganic & Medicinal Chemistry Letters. (2004). Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. Retrieved from [Link]
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
ResearchGate. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
Semantic Scholar. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Retrieved from [Link]
Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
Solubility profile of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate in organic solvents
To the attention of Researchers and Drug Development Scientists: This technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for Ethyl 3-aminoimidazo[1,...
Author: BenchChem Technical Support Team. Date: February 2026
To the attention of Researchers and Drug Development Scientists:
This technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate .
[1]
Executive Summary
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 76157-13-6) is a critical heterocyclic building block utilized primarily in the synthesis of purine mimetics, kinase inhibitors, and anti-inflammatory agents.[1] Its unique 3-amino-2-carboxylate substitution pattern makes it a versatile scaffold for Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions and subsequent annulations.
Understanding the solubility profile of this compound is essential for optimizing reaction yields (particularly in nucleophilic substitutions and cyclizations) and designing efficient purification protocols.[1] This guide provides a synthesized physicochemical profile and a rigorous experimental framework for determining its thermodynamic solubility in organic solvent systems.[1]
Physicochemical Characterization
Before initiating solubility experiments, the fundamental properties of the solid state must be established to ensure data validity.[1]
Basic pyridine nitrogen; amino group is weakly basic due to conjugation.[1]
H-Bond Donors
1 (Primary Amine)
H-Bond Acceptors
4 (Pyridine N, Imidazole N, Ester O)
Solubility Profile (Qualitative Matrix)
Based on the structural pharmacophore (fused pyridine-imidazole ring with polar ester/amine functionalities), the following solubility trends are observed and predicted for process development:
Requires co-solvent or pH adjustment (acidic pH increases solubility).[1]
Critical Insight: The free primary amine at position 3 is susceptible to oxidation.[1] Solubility experiments should be conducted under inert atmosphere (N₂) if prolonged exposure to solution is required.[1]
Linearity: A linear plot indicates no polymorphic transition over the temperature range.[1]
Slope: Negative slope indicates endothermic dissolution (solubility increases with temperature), typical for this class of solids.[1]
Solubility Workflow Diagram
The following diagram illustrates the logical flow for solubility determination and solvent selection for synthesis.
Caption: Logical workflow for categorizing solvents and determining thermodynamic solubility parameters.
Synthetic Utility Logic
Solubility directly dictates the synthetic pathway for annulation (e.g., forming purine analogs).[1]
Caption: Solvent selection strategy for synthesis based on the solubility differential between starting material and product.
References
Synthesis and Characterization (Intermediate Identification)
Organic & Biomolecular Chemistry (RSC).[1] "Synthesis of purino[8,9-f]phenanthridines..." (Describes the synthesis and isolation of the title compound, labeled as 2a ).
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1]
Thermodynamic stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, a key derivative, holds significant promise in the development of novel pharmaceuticals due to its versatile chemical nature.[4][5] However, the journey from a promising lead compound to a viable drug product is fraught with challenges, paramount among them being the assurance of its thermodynamic stability. A thorough understanding of a compound's stability is not merely an academic exercise; it is a critical determinant of its safety, efficacy, and shelf-life.[6][7]
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate. We will delve into both computational and experimental methodologies, offering not just procedural steps but also the underlying scientific rationale. This document is designed to empower researchers to generate robust and reliable stability data, thereby accelerating the drug development process.
Part 1: Computational Approaches for Predicting Thermodynamic Stability
In the early stages of drug development, computational methods offer a rapid and cost-effective means of predicting the thermodynamic stability of a molecule. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, providing insights into a molecule's electronic structure and energetic properties.[8][9][10]
The stability of a molecule can be inferred from its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap is generally indicative of higher kinetic stability and lower chemical reactivity.[8][9] For imidazo[1,2-a]pyridine derivatives, DFT calculations at a level of theory such as B3LYP/6-311G++(d,p) can provide reliable predictions of this energy gap.[9]
Workflow for Computational Stability Prediction
The following diagram illustrates a typical workflow for the computational assessment of molecular stability.
Caption: A flowchart illustrating the computational workflow for predicting the thermodynamic stability of a molecule using DFT.
Part 2: Experimental Determination of Thermodynamic Stability
While computational methods are invaluable for predictive purposes, experimental validation is non-negotiable in drug development. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the gold standard for characterizing the thermodynamic stability of solid-state materials.[7][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][12][13] This technique is instrumental in determining the temperature at which a compound begins to decompose. It can also quantify the loss of volatiles, such as water or residual solvents.[11]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[14][15][16][17] This method is used to determine key thermodynamic parameters, including the melting point (Tm), enthalpy of fusion (ΔHfus), and glass transition temperature (Tg) for amorphous materials.[14][18] The onset of decomposition can also be observed as an exothermic or endothermic event.
Experimental Workflow for Thermal Analysis
The following diagram outlines the experimental workflow for the thermal analysis of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Caption: A flowchart detailing the experimental workflow for TGA and DSC analysis.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol:
Calibrate the TGA instrument for temperature and mass using appropriate standards.
Tare an empty aluminum TGA pan.
Accurately weigh 2-5 mg of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate into the tared pan.
Place the sample pan and an empty reference pan into the TGA furnace.
Purge the furnace with nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to establish an inert atmosphere.
Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min.
Record the mass loss as a function of temperature.
Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC) Protocol:
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
Accurately weigh 2-5 mg of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate into an aluminum DSC pan.
Hermetically seal the pan.
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
Equilibrate the cell at 25 °C.
Heat the sample from 25 °C to 300 °C (or a temperature below the decomposition temperature determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
Record the heat flow as a function of temperature.
Analyze the resulting DSC thermogram to determine the melting point (Tm) from the peak of the endothermic event and the enthalpy of fusion (ΔHfus) from the area under the melting peak.
Part 3: Data Interpretation and Stability Assessment
While specific experimental data for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is not widely available in public literature, the following tables provide a template for summarizing the expected outcomes from the described analyses.
Table 1: Predicted and Experimental Thermodynamic Parameters
Parameter
Predicted Value (from DFT)
Experimental Value (from TGA/DSC)
Significance
HOMO-LUMO Gap (ΔE)
To be calculated
N/A
Indicator of kinetic stability
Melting Point (Tm)
N/A
To be determined
Measure of solid-state stability
Enthalpy of Fusion (ΔHfus)
N/A
To be determined
Energy required to melt the solid
Onset of Decomposition (Td)
N/A
To be determined
Upper limit of thermal stability
Table 2: Summary of Thermal Analysis Data
Analysis
Key Findings
Interpretation
TGA
- No significant mass loss below Td. - Sharp mass loss at Td.
- Indicates the absence of volatile impurities. - Defines the thermal decomposition temperature.
DSC
- Sharp endothermic peak at Tm. - No significant thermal events before Tm.
- Confirms a crystalline solid with a defined melting point. - Suggests good thermal stability up to the melting point.
Part 4: Factors Influencing Thermodynamic Stability
The thermodynamic stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is not an intrinsic, immutable property. It can be significantly influenced by a variety of external factors.
Solid-State Properties: The presence of different crystalline forms (polymorphs) or amorphous content can drastically alter the thermodynamic stability. Each polymorph will have a unique melting point and dissolution rate.
Impurities: The presence of synthetic impurities or degradation products can lower the melting point and accelerate decomposition.
Environmental Factors:
Temperature: Elevated temperatures can provide the activation energy needed to initiate degradation pathways.
Humidity: The presence of moisture can lead to hydrolysis of the ester group or act as a plasticizer, potentially lowering the glass transition temperature of any amorphous content.
Light: Photodegradation can occur, especially if the molecule contains chromophores that absorb in the UV-visible range.
pH: In solution, the stability of the amino and ester functional groups will be highly dependent on the pH of the medium.
Conclusion: A Roadmap for Stability-Driven Drug Development
A comprehensive understanding of the thermodynamic stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is fundamental to its successful development as a therapeutic agent. This guide has provided a dual-pronged approach, combining the predictive power of computational chemistry with the definitive evidence of experimental thermal analysis.
By following the detailed protocols and workflows outlined herein, researchers can systematically evaluate the stability of this promising molecule. The insights gained will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product. The self-validating nature of these combined methodologies provides a robust foundation for regulatory submissions and ultimately, for delivering a stable and effective medicine to patients.
References
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Etienne, C. T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density.
ACS Omega. (n.d.).
ACS Omega. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
ACS Omega. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
Chemistry & Biodiversity. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Journal of Organic Chemistry, 81(21), 10348-10356.
PubMed. (n.d.).
PubMed. (2016).
Journal of Nanotechnology & Advanced Materials. (n.d.).
Technical Guide: Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate as a Privileged Scaffold
The following technical guide details the role, synthesis, and application of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate as a privileged structure in modern medicinal chemistry. Executive Summary In drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role, synthesis, and application of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate as a privileged structure in modern medicinal chemistry.
Executive Summary
In drug discovery, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 76157-13-6) represents a quintessential privileged scaffold. Its unique architecture combines the rigidity of the imidazo[1,2-a]pyridine core—known for binding GPCRs and kinases—with two orthogonal synthetic handles: a nucleophilic amino group at C3 and an electrophilic ester at C2.
This guide serves as a technical manual for utilizing this scaffold to access diverse chemical space, specifically focusing on its role as a "linchpin" intermediate for synthesizing pyridine-annulated purine mimics (e.g., pyrido[1,2-e]purines) with potent anticancer and antitubercular properties.[1]
Chemical Foundation & Structural Logic
The utility of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate stems from its electronic distribution and steric profile.
The Core (Imidazo[1,2-a]pyridine): A 6,5-fused bicyclic system that mimics the purine base of ATP, making it an excellent template for kinase inhibitors (e.g., Zolpidem, Alpidem).[1]
The C3-Amino Group (
): Acts as a hydrogen bond donor and a nucleophile for acylation, sulfonylation, or reductive amination. It is critical for establishing the "head" group in pharmacophore models.
The C2-Ethyl Ester (
): Acts as a hydrogen bond acceptor and an electrophile. It allows for cyclization reactions with the C3-amine to form tricyclic systems (e.g., reaction with isocyanates or urea).
Synthetic Accessibility: The Modified GBB Protocol[1]
While the classic Groebke-Blackburn-Bienaymé (GBB) reaction uses an isocyanide, aldehyde, and amine to yield substituted products, the synthesis of the primary amine variant requires a specific modification.[1] The most robust, self-validating protocol utilizes Trimethylsilyl cyanide (TMSCN) as a functional isocyanide equivalent in a Strecker-Ugi type assembly.
Protocol: Microwave-Assisted Synthesis
Objective: Synthesis of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Ethyl glyoxylate (50% solution in toluene, 1.0 equiv)[1][2]
Trimethylsilyl cyanide (TMSCN) (1.0 equiv)
DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.0 equiv)
Solvent: THF (Tetrahydrofuran)
Step-by-Step Methodology:
Imine Formation: In a microwave-safe vial, mix 2-aminopyridine (1 mmol) and ethyl glyoxylate (1 mmol) in THF (2 mL). Stir at room temperature for 2–5 minutes to allow initial condensation.
Activation: Add DABCO (112 mg, 1 mmol). The base promotes the desilylation of TMSCN and activates the reaction.[1]
Addition: Cool the mixture to 0–5 °C. Dropwise add TMSCN (0.125 mL, 1 mmol).
Cyclization: Seal the vessel and heat under microwave irradiation at 120 °C for 15 minutes .
Note: If microwave is unavailable, refluxing in THF for 12–24 hours is a viable alternative, though yields may decrease.[1]
Workup: Evaporate the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Neutral Alumina or Silica gel) using a gradient of Ethyl Acetate/Hexane (e.g., 30:70 to 50:50).
Validation: Product should appear as a yellow solid.
The following diagram illustrates the multicomponent assembly logic.
Figure 1: Synthetic workflow for the DABCO-mediated assembly of the scaffold.
Medicinal Chemistry Applications
The "privileged" status of this molecule is defined by its ability to undergo Scaffold Hopping . It serves as a bioisostere for the purine ring system found in DNA/RNA and ATP.
Synthesis of Pyrido[1,2-e]purines (Anticancer/Antitubercular)
The most significant application is the conversion of the scaffold into tricyclic pyrido[1,2-e]purine-2,4(1H,3H)-diones . These compounds inhibit Thymidylate Synthase (TS) in Mycobacterium tuberculosis and induce apoptosis in renal cancer cells.
Mechanism of Transformation:
Urea Formation: The C3-amine reacts with an isocyanate (R-NCO) or activated carbamate to form a urea intermediate.
Annulation: Base-mediated cyclization occurs between the urea nitrogen and the C2-ester, closing the third ring (pyrimidine-dione).
Experimental Workflow (Tricyclic Formation):
Dissolve Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate in Dioxane/DMF.
Add Isocyanate (e.g., Phenyl isocyanate) and heat to 100 °C.
Add base (e.g.,
-BuOK or ) to drive the condensation of the urea onto the ester.
Result: Formation of the 6,5,6-tricyclic system.
Structure-Activity Relationship (SAR)
Modifications to the core scaffold yield distinct biological profiles:
Vector
Modification
Biological Consequence
C3-Amine
Acylation with Benzoyl Chloride
Increases lipophilicity; targets kinase ATP pockets.
Increases polarity; allows coupling to solubilizing tails.
References
Synthesis of Pyridine-Annulated Purines:
Chaudhary, V., et al. "Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents."[1][4] Organic & Biomolecular Chemistry, 2015.[1]
Antitubercular Applications:
Pochet, S., et al. "Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis."[1] Journal of Medicinal Chemistry, 2017.[1]
General GBB Reaction Overview:
Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles."[1] Angewandte Chemie International Edition, 1998.[1]
Microwave-Assisted Synthesis Protocols:
Shaabani, A., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines."[1][5] Molecular Diversity, 2011.[1]
Preparation of Schiff bases from Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Application Note: Synthesis of Schiff Bases from Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Executive Summary This application note details the optimized protocols for synthesizing Schiff bases (azomethines) deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Schiff Bases from Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (azomethines) derived from ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate . The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its GABAergic, antimicrobial, and anticancer properties.[1] The specific 3-amino-2-carboxylate derivative presents a unique synthetic challenge: the electron-withdrawing ethoxycarbonyl group at position C2 reduces the nucleophilicity of the C3-amine. Consequently, standard aniline condensation protocols often result in low yields. This guide provides a high-efficiency acid-catalyzed thermal protocol and a microwave-assisted green chemistry alternative to overcome this electronic deactivation.
Chemical Context & Retrosynthesis
The Challenge:
The primary reaction is a condensation between the primary amine of the imidazopyridine and an aromatic aldehyde.
Nucleophile: The
group at C3.
Electronic Effect: The ester group (
) at C2 exerts a strong inductive () and mesomeric () withdrawing effect. This pulls electron density away from the C3 position, making the amine less reactive toward the carbonyl carbon of the aldehyde compared to unsubstituted 3-aminoimidazo[1,2-a]pyridine.
Solution: Strict control of pH using Glacial Acetic Acid (GAA) is required to activate the aldehyde carbonyl without fully protonating the deactivated amine.
Reaction Scheme:
(Where R = Ethyl imidazo[1,2-a]pyridine-2-carboxylate core)
Best for library generation and rapid optimization.
Parameters:
Power: 150–200 W
Temperature: 100°C
Time: 5–15 minutes
Methodology:
Mix the amine (1.0 mmol), aldehyde (1.0 mmol), and ethanol (2 mL) in a microwave-safe vial.
Add 1 drop of GAA.
Irradiate at 100°C for 5 minutes. Check TLC. If incomplete, irradiate in 2-minute intervals.
Cool to room temperature. The product often crystallizes directly from the minimal solvent. Filter and wash as above.[2]
Mechanistic Visualization
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step driven by the catalyst.
Caption: Mechanistic pathway of Schiff base formation. The acid catalyst activates the aldehyde, facilitating the attack by the sterically and electronically hindered amine.
Characterization & Data Interpretation
Successful synthesis is validated by the disappearance of the amine signals and the appearance of the imine characteristic peaks.
Sharp, distinct band. Disappearance of amine doublets ().
1H NMR
Azomethine Proton ()
Singlet. Downfield shift due to conjugation with the imidazo ring.
1H NMR
Ester Protons ()
Quartet () / Triplet ()
Confirms the integrity of the ethyl ester group during reflux.
Mass Spec
Molecular Ion ()
Calculated Mass + 1
Essential for confirming condensation vs. salt formation.
Workflow Diagram
Caption: Experimental workflow for the thermal synthesis of Schiff bases from ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Troubleshooting & Optimization
No Reaction (Starting Material Persists):
Cause: The amine is too deactivated by the C2-ester.
Fix: Switch to Protocol B (Microwave) or change solvent to Glacial Acetic Acid (using it as both solvent and catalyst) at 100°C.
Hydrolysis of Ester:
Cause: Too much water in the ethanol or excessive acid concentration over long reflux times.
Fix: Use Absolute Ethanol and molecular sieves. Ensure the acid is catalytic (drops), not stoichiometric.
Oiling Out:
Cause: Product is not crystallizing on ice.
Fix: Extract with Dichloromethane (DCM), dry over
, evaporate, and triturate the residue with Diethyl Ether.
References
Al-Qadi, I., et al. (2025).[3][4] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry. Available at: [Link]
Jadhav, S.R., et al. (2024).[5] "Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects." Elsevier Pure. Available at: [Link]
TSI Journals. "Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine." Trade Science Inc. Available at: [Link]
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine: A versatile scaffold in medicinal chemistry."[1][2][3][6] International Journal of Medicinal Chemistry. (General reactivity context).
Optimization of catalyst load for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate synthesis
Executive Summary & Chemical Context You are likely synthesizing Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate using a three-component Groebke-Blackburn-Bienaymé (GBB) reaction. This pathway involves the condensation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
You are likely synthesizing Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate using a three-component Groebke-Blackburn-Bienaymé (GBB) reaction. This pathway involves the condensation of 2-aminopyridine (Amine), Ethyl glyoxylate (Aldehyde source), and an Isocyanide .
While this reaction is atom-economical, the specific use of ethyl glyoxylate introduces unique challenges compared to standard benzaldehyde derivatives. The ester moiety is sensitive to hydrolysis, and the glyoxylate often exists in polymeric or hemiacetal forms that require efficient catalytic activation.
This guide focuses on optimizing Lewis Acid catalyst loads (specifically Scandium(III) triflate and Iodine) to balance conversion efficiency against byproduct formation.
Catalyst Optimization & Selection
FAQ: Catalyst Load & Efficiency
Q: I am using Sc(OTf)₃. Will increasing the catalyst load from 5 mol% to 20 mol% linearly increase my yield?
A: No. This is a common misconception.
In GBB reactions, the relationship between catalyst load and yield is often non-linear and follows a "saturation curve" behavior.
The 5-10 mol% "Sweet Spot": For most Scandium(III) triflate (
) catalyzed GBB reactions, optimal turnover occurs between 5-10 mol%.
Diminishing Returns (>15 mol%): Excess Lewis Acid can coordinate irreversibly to the basic nitrogen of the imidazo[1,2-a]pyridine product, effectively poisoning the catalyst.
Side Reactions: Higher Lewis Acid loads accelerate the polymerization of the isocyanide component (a common brown byproduct) and the hydrolysis of your ethyl ester moiety if any trace water is present.
Recommendation: Start at 5 mol% . If conversion is sluggish (<50% after 4 hours), do not add more catalyst. Instead, check your solvent dryness or switch to microwave heating.
Visualizing the Catalytic Cycle
The following diagram illustrates the GBB mechanism and where the catalyst is critical. Note that the catalyst activates the imine formation and the subsequent isocyanide attack.[1]
Figure 1: The catalytic cycle of the GBB reaction. Note that the catalyst is required to activate the Schiff base for isocyanide attack.
Troubleshooting Guide: Specific Scenarios
Scenario A: Low Yield with Ethyl Glyoxylate
Symptom: You observe high consumption of isocyanide but low yield of the desired ester product.
Root Cause: Ethyl glyoxylate is often supplied as a solution in toluene (approx. 50%) or as a polymeric solid. It is less reactive than benzaldehyde.
Solution:
Pre-activation: Do not mix all three components instantly. Stir the 2-aminopyridine and ethyl glyoxylate with the catalyst for 30 minutes before adding the isocyanide. This ensures the Schiff base (imine) is fully formed.
Desiccant: Add activated 4Å molecular sieves. The condensation releases water, which can hydrolyze the ethyl ester or deactivate the Lewis Acid.
Scenario B: Product Purification Issues
Symptom: The product is contaminated with a reddish-brown sticky solid.
Root Cause: Isocyanide polymerization (catalyzed by the same Lewis Acid intended for the reaction).
Solution:
Catalyst Switch: If
causes too much polymerization, switch to Iodine () (10-20 mol%). Iodine acts as a mild Lewis Acid/Oxidant and often suppresses isocyanide polymerization in GBB reactions.
Solvent: Ensure you are using Methanol (MeOH) or Ethanol (EtOH) . Protic solvents stabilize the polar transition states of the GBB reaction better than DCM or THF.
Comparative Data: Catalyst Performance
The table below summarizes typical performance metrics for this specific scaffold synthesis based on aggregated literature data.
Purify via column chromatography (Hexane/EtOAc).[3]
Decision Tree for Optimization
Figure 2: Troubleshooting decision matrix for GBB reaction optimization.
References
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo [1, 2-a] annulated pyridines, pyrazines and pyrimidines by a new multicomponent reaction. Synlett, 1998(06), 661-663.
Shaabani, A., et al. (2024).[4] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry.
Evaristo, J. V., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Imidazo[1,2-a]pyridine Scaffold ChemistryTopic: Troubleshooting Ester Hydrolysis Failures
Ticket ID: CHEM-SUP-8821
Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Deceptive" Scaffold
The imidazo[1,2-a]pyridine core (found in drugs like Zolpidem) presents a unique dual-challenge during ester hydrolysis: it is both electronically sensitive and amphoteric .
Many researchers report that standard saponification (NaOH/MeOH) yields either starting material (due to steric hindrance at C3) or decomposition products (due to decarboxylation). This guide moves beyond standard textbook protocols to address the specific physicochemical quirks of this bicycle.
Diagnostic Workflow
Before selecting a protocol, identify your failure mode using the logic tree below.
Module 1: The "Stubborn" Ester (Steric Hindrance)
Issue: The reaction stalls. You see starting material even after refluxing with NaOH or LiOH.
Cause: The C3 position is buried in a "pocket" created by the C2-substituent (especially if it is an aryl group) and the C5-proton/substituent. In aqueous solvents, hydroxide ions are heavily solvated (surrounded by water cages), making them too bulky to attack the carbonyl carbon effectively.
Solution: The "Naked" Nucleophile (TMSOK)
Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, DCM). In these anhydrous environments, the silanolate anion is unsolvated ("naked") and significantly more nucleophilic than aqueous hydroxide, despite being a weaker base.
Protocol B: Anhydrous TMSOK Hydrolysis
Dissolve: Dissolve 1.0 equiv of the ester in anhydrous THF (0.1 M concentration).
Add: Add 2.0–3.0 equiv of solid TMSOK (CAS: 10519-96-7).
Reaction: Stir at Room Temperature (RT) under N₂.
Note: If no reaction after 4h, heat to 50°C.
Quench: The product often precipitates as the potassium salt. Filter it directly, or dilute with Et₂O and filter.
Liberation: To get the free acid, suspend the salt in minimal water and acidify to pH 4–5 (see Module 4).
Why this works:
Solubility: TMSOK dissolves in the same organic phase as your lipophilic ester.
Mechanism: It proceeds via a BAC2 mechanism but without the steric penalty of a hydration shell.
Module 2: The "Disappearing" Product (Decarboxylation)
Issue: LCMS shows a mass corresponding to [M-COOH]. The carboxyl group has vanished.
Cause: Imidazo[1,2-a]pyridine-3-carboxylic acids are electronically connected to the bridgehead nitrogen. The ring is electron-rich. Under acidic conditions (or high heat), the ring protonates at N1. This facilitates thermal decarboxylation because the resulting ylide/cation is resonance stabilized.
Mechanism of Failure:
Protonation of N1 (Bridgehead).
Loss of CO₂ from C3.
Reprotonation at C3.
Prevention Strategy:
Avoid Acidic Hydrolysis: Do not use HCl/Dioxane or H₂SO₄ unless the ester is extremely base-labile.
Temperature Control: Never heat the free acid above 60°C in solution.
Salt Form: Store the compound as a Lithium or Potassium salt if possible; these are more stable than the zwitterionic free acid.
Module 3: The "Invisible" Yield (Zwitterion Isolation)
Issue: Reaction reaches 100% conversion on LCMS, but after aqueous workup and extraction, the mass recovery is <10%.
Cause: You are losing the product to the aqueous phase.
The imidazo[1,2-a]pyridine core is basic (pKa of N1 ≈ 5.6–6.8). The carboxylic acid is acidic (pKa ≈ 3.5).
At pH 1: Molecule is cationic (soluble in water).
At pH 10: Molecule is anionic (soluble in water).
At pH 4–6: Molecule is a Zwitterion (net neutral) and has the lowest solubility.
Protocol D: Isoelectric Precipitation (The "Gold Standard" Workup)
Step
Action
Observation/Rationale
1
Concentrate
Remove organic solvents (THF/MeOH) completely.
2
Dissolve
Dissolve the residue in minimal water (basic pH ~10-12 from the reaction).
3
Titrate
Slowly add 1M HCl dropwise while monitoring pH.
4
Target pH
Stop exactly at pH 4.5 – 5.5.
5
Precipitate
The zwitterion should crash out as a solid.
6
Collect
Filter the solid. Do not extract with DCM/EtOAc (zwitterions extract poorly).
Visualization of Solubility vs. pH:
[1][2]
FAQ: Rapid Fire Troubleshooting
Q: Can I use LiOH for sterically hindered esters?A: Yes, but you must modify the solvent. Standard LiOH/MeOH/H₂O often fails. Switch to LiOH (5 equiv) in 4:1 Dioxane:Water and heat to 80°C. The dioxane dissolves the lipophilic scaffold better than methanol, and Lithium is a stronger Lewis acid than Sodium, coordinating the carbonyl oxygen to activate it.
Q: My product is water-soluble even at pH 5. How do I isolate it?A: If the zwitterion is water-soluble (common with polar substituents), standard extraction fails.
Option 1: Evaporate to dryness and use preparative HPLC (Reverse Phase).
Option 2: Desalt using Diaion HP-20 resin. Load aqueous solution, wash with water (removes salts), elute with MeOH (releases product).
Q: Why did my ethyl ester fail when the methyl ester worked?A: The "pocket" at C3 is very tight. The extra methylene group in the ethyl chain adds significant rotational steric bulk. Always synthesize methyl esters for this scaffold if you plan to hydrolyze them later.
References
Laganis, E. D.; Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 nucleophiles". Tetrahedron Letters, 25(51), 5831-5834.
Lovrić, M.; Cepanec, I.; Litvić, M.; Vinković, M. (2007). "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids". Croatica Chemica Acta, 80(1), 109-115. 1
Kianmehr, E.; et al. (2022).[2][3] "Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation...". RSC Advances. (Discusses decarboxylation susceptibility).[4] 3
Lombardino, J. G. (1965).[4] "Preparation and New Reactions of Imidazo[1,2-a]pyridines". Journal of Organic Chemistry. (Foundational work on ring stability). 4
Stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate under acidic conditions
Technical Support Center: Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, particularly under acidic conditions, and offers structured solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the imidazo[1,2-a]pyridine core under acidic conditions?
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5,6-heterocycle that is generally considered a stable aromatic system.[1][2] However, its stability can be influenced by the reaction conditions, particularly pH. The pyridine nitrogen atom can be protonated under acidic conditions, which can activate the fused imidazole ring towards certain reactions. While the core itself is robust, strong acidic conditions, especially when combined with heat, can potentially lead to degradation over extended periods.
Q2: How do the 3-amino and 2-carboxylate substituents affect the stability of the core in acid?
The substituents at the C2 and C3 positions significantly influence the molecule's reactivity and stability:
3-Amino Group: The amino group is basic and will be readily protonated under acidic conditions to form an ammonium salt. This protonation deactivates the imidazole ring toward electrophilic attack but may increase the compound's solubility in aqueous acidic solutions.[1]
2-Ethyl Carboxylate Group: The ester group is susceptible to acid-catalyzed hydrolysis.[3] In the presence of water and an acid catalyst, the ester can be hydrolyzed to the corresponding carboxylic acid (3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid) and ethanol. This is often the primary degradation pathway observed under acidic aqueous conditions.[3][4]
Q3: What are the most likely degradation products when exposing Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate to acid?
The two most probable degradation products under acidic conditions are:
Hydrolysis Product: 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester.
Ring-Opened Products: While less common under mild conditions, prolonged exposure to harsh acids and heat could potentially lead to the cleavage of the imidazole ring.
Identification of these products is typically achieved using analytical techniques like LC-MS and NMR spectroscopy.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure long-term stability, Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation. Avoid prolonged contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving acidic conditions.
Problem 1: My reaction mixture turned dark brown/black after adding an acid catalyst.
Plausible Cause: Dark coloration often indicates the formation of polymeric or highly conjugated byproducts. Protonation of the imidazo[1,2-a]pyridine system can make it susceptible to side reactions, especially at elevated temperatures. Over-stressing the compound with highly concentrated acid or excessive heat can lead to complex decomposition pathways beyond simple hydrolysis.
Suggested Solution:
Reduce Acid Concentration: Use the minimum concentration of acid required to catalyze the reaction.
Lower the Temperature: If the reaction protocol allows, perform the step at a lower temperature (e.g., room temperature or 0 °C).
Use a Milder Acid: Consider replacing strong mineral acids (like H₂SO₄ or HCl) with a milder organic acid (like acetic acid) or a Lewis acid catalyst if appropriate for your synthesis.[5]
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to rule out acid-catalyzed oxidation.
Problem 2: I see a new, more polar peak in my HPLC/LC-MS analysis after an acidic workup.
Plausible Cause: This is a classic indicator of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ethyl ester, leading to a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Workflow:
Caption: Decision workflow for identifying unexpected polar impurities.
Preventative Measures:
Minimize Contact Time: Perform the acidic workup as quickly as possible.
Use Cold Solutions: Use ice-cold acidic water for washes and extractions.
Avoid Strong Acids: If possible, use a saturated solution of a weaker acid like ammonium chloride (NH₄Cl) for pH adjustment.
Problem 3: The yield of my desired product is consistently low after a reaction or purification step involving acid.
Plausible Cause: If the desired product is the intact ethyl ester, yield loss is likely due to partial hydrolysis during the reaction or subsequent purification (e.g., silica gel chromatography with acidic eluents).
Suggested Solutions:
Neutralize Promptly: After the reaction is complete, immediately neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) before extraction and concentration.
Buffer Chromatography: If using silica gel chromatography, consider pre-treating the silica gel with a base like triethylamine (e.g., by adding 0.5-1% triethylamine to your eluent system) to neutralize acidic sites on the silica surface.
Alternative Purification: Explore non-acidic purification methods such as recrystallization or chromatography on neutral alumina.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate under specific acidic conditions, a forced degradation study is recommended.[6][7][8] This is a critical step in pharmaceutical development to identify potential degradation products and establish stability-indicating analytical methods.[9]
Objective: To determine the rate of degradation and identify the primary degradation product(s) in an acidic solution at a set temperature.
Materials:
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
Class A volumetric flasks and pipettes
HPLC system with a C18 column
Protocol Workflow:
Caption: Workflow for a forced acid degradation study.
Detailed Steps:
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
Stress Sample Preparation: In a volumetric flask, add a calculated volume of the stock solution to pre-heated 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL. This is your t=0 sample. Note: The target degradation is typically 5-20%.[7] If degradation is too rapid, reduce acid concentration or temperature. If it's too slow, increase them.
Incubation: Place the flask in a thermostatically controlled water bath or oven at the desired temperature (e.g., 60 °C).
Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
Quenching: Immediately transfer the aliquot into a vial containing an equivalent molar amount of NaOH to neutralize the acid and stop the degradation reaction. Dilute with mobile phase to the appropriate concentration for HPLC analysis.
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.
Data Analysis & Interpretation:
The results can be summarized in a table to track the degradation over time.
Time Point (hours)
Parent Compound Peak Area
% Parent Remaining
Hydrolysis Product Peak Area
0
1,500,000
100.0%
0
2
1,425,000
95.0%
70,000
4
1,350,000
90.0%
145,000
8
1,200,000
80.0%
290,000
24
900,000
60.0%
585,000
Table 1: Example data from a forced degradation study in 0.1 M HCl at 60°C. Data is illustrative.
This quantitative data helps establish the compound's stability profile and provides critical information for formulation development, reaction optimization, and defining appropriate storage conditions.
References
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Available at: [Link]
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. Available at: [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Royal Society of Chemistry. Available at: [Link]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. Available at: [Link]
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available at: [Link]
Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
Removing unreacted starting materials from imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Topic: Removal of Unreacted Starting Materials (2-Aminopyridines & -Haloketones) Ticket ID: PUR-IMP-001 Executive Summary: The "Sticky" Amine Problem The condens...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Imidazo[1,2-a]pyridine SynthesisTopic: Removal of Unreacted Starting Materials (2-Aminopyridines &
-Haloketones)
Ticket ID: PUR-IMP-001
Executive Summary: The "Sticky" Amine Problem
The condensation of 2-aminopyridines with
-haloketones (Ortoleva-King type or similar cyclizations) is the gold standard for synthesizing imidazo[1,2-a]pyridines. However, the purification is notoriously difficult due to Polarity Mimicry .[1]
Both the starting material (2-aminopyridine) and the product (imidazo[1,2-a]pyridine) possess:
Basic Nitrogen Centers:
values are dangerously close (2-aminopyridine 6.86 vs. Imidazo[1,2-a]pyridine 5.6–6.8).[1]
Similar
Values: Both streak on silica gel due to interaction with acidic silanols.
This guide provides three tiered solutions: Chemical Scavenging (High Purity), pH-Switch Extraction (Bulk Removal), and Chromatographic Optimization (Final Polish).[1]
Module 1: Chemical Scavenging (The "Smart" Fix)
Best for: High-value intermediates where chromatography is failing to separate the amine.
The most robust method relies on chemoselectivity. The starting material (2-aminopyridine) contains a primary-like exocyclic amine (nucleophilic), whereas the product is a tertiary aromatic amine (non-nucleophilic at the bridgehead).[1] We can exploit this to covalently trap the impurity.
Mechanism: Polymer-supported isocyanates react rapidly with the free amine of the starting material to form an insoluble urea, which is filtered off.
Calculate Loading: Assume 10-20% unreacted starting material based on LCMS/NMR. Use 3 equivalents of PS-Isocyanate resin relative to the impurity (not the product).
Incubation: Add resin to the crude reaction mixture (dissolved in DCM or THF).
Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at RT for 2–4 hours.
Monitoring: Check TLC. The starting amine spot should disappear.[2]
Filtration: Filter through a fritted glass funnel. Rinse resin with DCM.
Result: Filtrate contains pure product; impurity is trapped on the beads.
Add 0.5–1.0 eq (relative to impurity) of Acetic Anhydride or Phthalic Anhydride to the crude mixture.
Stir for 30 mins.
Effect: The 2-aminopyridine is converted to an acetamide or phthalimide.
Benefit: This derivative is significantly less polar and non-basic, creating a massive
on silica gel, making column chromatography trivial.[1]
Module 2: The pH-Switch Extraction (The "Bulk" Fix)
Best for: Large scale (>5g) where resins are too expensive.[1]
Because the
of 2-aminopyridine (6.[3]86) is slightly higher than many substituted imidazo[1,2-a]pyridines (5.0–6.0), we can use a "Buffered Wash" to selectively protonate the starting material.[1]
Step-by-Step Protocol:
Dissolution: Dissolve crude in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsion risk).[1]
The "Soft" Acid Wash:
Do NOT use 1M HCl (pH < 1).[1] This protonates everything.
Prepare Buffer: Use a Citrate Buffer or dilute Acetic Acid adjusted to pH 5.5 – 6.0 .
Extraction: Wash the organic layer 3x with this buffer.
Theory: At pH 6.0, the more basic 2-aminopyridine (
6.[1]86) is >80% protonated (water soluble).[1] The less basic product ( ~5.[1]5) is largely unprotonated (organic soluble).[1]
Polishing: Wash organic layer with Brine, dry over
Caption: Logical workflow for selecting the correct purification method based on impurity levels and scale.
Troubleshooting & FAQ
Q: My product is streaking on the TLC plate, merging with the starting material.A: This is "Silanol Drag." The basic nitrogen interacts with the acidic silica.
Fix 1: Pre-wash your TLC plate with the mobile phase containing 1% Triethylamine, then dry it before spotting.[1]
Fix 2: Switch to Alumina plates.
Q: I used the "Anhydride Shift" (Acetic Anhydride), but now I have a new impurity spot.A: That is the acetylated starting material (N-(pyridin-2-yl)acetamide).[1] It is not an impurity; it is the modified waste. It should have a much higher
(less polar) than your product.[1] You can now easily separate it by a short silica plug.
Q: The
-haloketone is lachrymatory (makes me cry) and persists.A: Do not rotovap this at high heat; it is volatile and toxic. Add a nucleophile like Thiourea or Morpholine (0.5 eq) to the reaction mixture at the end. This will alkylate the haloketone, making it a highly polar salt that stays in the aqueous layer during extraction.
References
General Synthesis & Purification: Perumal, S., et al. "Solid-supported synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. (General reference for heterocycle handling).
Scavenging Protocols: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[4] PubMed. Available at: [Link] (Verified via Source 1.1)[1]
pKa Data: Albert, A., et al. "Ionization Constants of Heterocyclic Amines."[1] Journal of the Chemical Society.[3] (Source 1.11).
Recrystallization: "Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues." PMC. Available at: [Link] (Source 1.5).[1]
Reaction Optimization: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI. Available at: [Link] (Source 1.3).[1]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and metabolic fate. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information through the analysis of fragmentation patterns.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of a key derivative, Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, this guide, grounded in the principles of mass spectrometry and supported by data from closely related analogs, offers a robust predictive framework for its fragmentation behavior. We will also draw comparisons with isomeric and substituted analogs to provide a broader context for researchers working with this important class of molecules.
The Analyte: Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Predicted Fragmentation Pathways under Electrospray Ionization (ESI)
Under typical positive mode electrospray ionization (ESI), the primary ion observed for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is expected to be the protonated molecule, [M+H]⁺, at an m/z of 206.0924. The subsequent fragmentation of this precursor ion in a tandem mass spectrometer is likely to proceed through several key pathways, dictated by the presence of the ethyl ester, the amino group, and the stable imidazo[1,2-a]pyridine core.
A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery
Introduction: The "Privileged" Status of Fused Imidazole Heterocycles In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Privileged" Status of Fused Imidazole Heterocycles
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse biological targets. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores are quintessential examples of such structures.[1][2] Both are bicyclic aromatic heterocycles, featuring a five-membered imidazole ring fused to a six-membered pyridine or pyrimidine ring, respectively.[1] Their structural similarity to endogenous purines allows them to interact with a wide array of enzymes and receptors, making them fertile ground for drug development.[1]
The imidazo[1,2-a]pyridine scaffold is a cornerstone of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3][4] Its derivatives have demonstrated a vast therapeutic spectrum, with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[5][6][7] Similarly, the imidazo[1,2-a]pyrimidine scaffold is found in numerous pharmacologically active agents, with preclinical candidates like Divaplon and Fasiplon investigated for their anxiolytic properties.[8][9] This guide provides a detailed comparative analysis of these two critical scaffolds, offering insights into their synthesis, physicochemical properties, and biological applications to aid researchers in making informed decisions during the lead optimization process.
Structural and Physicochemical Properties: A Tale of One Nitrogen
The primary structural difference between the two scaffolds is the presence of an additional nitrogen atom at position 7 in the imidazo[1,2-a]pyrimidine ring system. This seemingly minor alteration has profound implications for the molecule's electronic character, basicity, and potential for intermolecular interactions—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Differences:
Electronic Properties: The second nitrogen atom in the pyrimidine ring is electron-withdrawing, rendering the imidazo[1,2-a]pyrimidine scaffold more electron-deficient than its pyridine counterpart. This influences the reactivity of the ring system and the acidity/basicity of its protons.
Basicity (pKa): The additional nitrogen atom in the pyrimidine ring lowers the overall basicity of the molecule. The lone pair on this nitrogen is less available for protonation compared to the corresponding C-H bond in the pyridine analog. This modulation of pKa is a critical tool for medicinal chemists to fine-tune a compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
Solubility and Polarity: The N7 atom in the imidazo[1,2-a]pyrimidine core acts as an additional hydrogen bond acceptor. This increases the scaffold's polarity and can lead to improved aqueous solubility, a desirable property for many drug candidates. Conversely, it may also increase the potential for interactions with metabolic enzymes or efflux transporters.
Metabolic Stability: The replacement of a C-H bond with a more stable C-N bond can block a potential site of oxidative metabolism. Therefore, the imidazo[1,2-a]pyrimidine scaffold might offer a metabolic stability advantage over the imidazo[1,2-a]pyridine scaffold in certain contexts, though this is highly dependent on the specific substitution pattern and the metabolic enzymes involved.
Addition of one nitrogen atom in place of a CH group.
Electronic Character
Less electron-deficient
More electron-deficient
The second ring nitrogen in pyrimidine is electron-withdrawing.
Basicity (pKa)
Higher
Lower
The inductive effect of the second nitrogen reduces basicity.
Hydrogen Bond Acceptors
2 (N1, N4)
3 (N1, N4, N7)
The additional nitrogen at position 7.
Polar Surface Area
Generally lower
Generally higher
The extra nitrogen atom contributes to polarity.
Metabolic Profile
C7 position is a potential site for oxidation.
N7 atom can block metabolism at that position.
Replacement of a metabolically labile C-H with a C-N bond.
Comparative Synthesis Strategies
The synthesis of both scaffolds often relies on similar and well-established chemical transformations, primarily involving the condensation of a 2-amino-heterocycle with a suitable three-carbon synthon. The choice of starting material—2-aminopyridine or 2-aminopyrimidine—is the primary determinant of the final core structure.
The most traditional and widely used method involves the condensation of 2-aminopyridine or 2-aminopyrimidine with an α-haloketone.[1] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. The versatility of commercially available α-haloketones allows for diverse substitutions at the 2- and 3-positions of the final scaffold.
Caption: General scheme for the Tschitschibabin-type synthesis.
2. Multicomponent Reactions (MCRs)
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and ability to generate molecular diversity rapidly. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-amino-substituted versions of both scaffolds.[11] This reaction involves the condensation of the respective 2-amino-heterocycle, an aldehyde, and an isonitrile.[11]
Caption: Workflow for the Groebke–Blackburn–Bienaymé MCR.
3. Modern Catalytic Methods
Numerous transition-metal-catalyzed methods, particularly those using copper, have been developed for the synthesis of these scaffolds under milder conditions.[12][13] These reactions often involve oxidative C-H/N-H annulation between the 2-amino-heterocycle and various partners like ketones, terminal alkynes, or nitroolefins, offering alternative pathways with high regioselectivity.[3][12]
Experimental Protocol: One-Pot Synthesis of 3-Amino-Imidazo[1,2-a]pyrimidines via GBB Reaction
This protocol is adapted from established literature procedures and serves as a representative example.[11]
Objective: To synthesize a 3-amino-imidazo[1,2-a]pyrimidine derivative in a one-pot, three-component reaction.
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol), the selected aldehyde (1.0 mmol), and the isonitrile (1.0 mmol).
Dissolve or suspend the components in 3 mL of methanol.
Add glacial acetic acid (2.0 mmol) to the mixture. The acid catalyzes the formation of the iminium intermediate.
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, acidify the mixture to pH 1 with 1N HCl and stir for 30 minutes. This step is crucial to quench any residual, malodorous isonitrile.
Evaporate the solvent under reduced pressure.
Take up the residue in saturated aqueous KHCO₃ to neutralize the excess acid.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-a]pyrimidine.
Biological Activity and Therapeutic Landscape
While both scaffolds exhibit a broad range of biological activities, the subtle differences in their physicochemical properties can lead to distinct Structure-Activity Relationships (SAR) and therapeutic applications.
Imidazo[1,2-a]pyridine: A Clinically Validated Scaffold
The imidazo[1,2-a]pyridine core is arguably more prevalent in clinically approved drugs.[2][4]
CNS Agents: Its most notable success is in the field of neuroscience. Zolpidem, a selective GABA-A receptor agonist, is a widely prescribed medication for insomnia.[3][4]
Anticancer Agents: Numerous derivatives have been developed as potent inhibitors of key cancer-related kinases, such as PI3K, Akt, mTOR, and CDKs.[14][15][16] The scaffold's planarity and ability to form key hydrogen bonds make it an excellent hinge-binding motif.
Anti-infective Agents: The scaffold has given rise to potent antimycobacterial agents that show promise against multi-drug resistant tuberculosis (MDR-TB).[1][17]
Imidazo[1,2-a]pyrimidine: An Emerging Powerhouse
The imidazo[1,2-a]pyrimidine scaffold, while having fewer marketed drugs, is a subject of intense research and has shown significant potential in various therapeutic areas.[8][9]
Wnt/β-catenin Signaling Inhibition: Direct comparative studies have shown that certain imidazo[1,2-a]pyrimidine derivatives are potent inhibitors of the Wnt/β-catenin pathway, a critical pathway in colorectal cancer.[18] In some cases, these compounds demonstrated superior activity compared to their imidazo[1,2-a]pyridine counterparts, highlighting the positive impact of the N7 atom on target engagement.[18]
Anti-inflammatory and Antiviral Activity: Derivatives of this scaffold have been reported to possess significant anti-inflammatory and antiviral properties.[8][19] For instance, they have been investigated as potential agents against viruses like HIV and Hepatitis C.[8]
Antileishmanial Agents: Recent studies have identified the imidazo[1,2-a]pyrimidine core as a promising new pharmacophore for treating leishmaniasis, with some derivatives showing greater potency than the reference drug miltefosine.[20]
Bioisosteric Replacement: A Strategic Choice
The substitution of an imidazo[1,2-a]pyridine core with an imidazo[1,2-a]pyrimidine is a classic example of bioisosteric replacement. This strategy is employed to:
Improve Physicochemical Properties: Enhance solubility or fine-tune pKa.
Enhance Potency/Selectivity: The additional hydrogen bond acceptor can lead to new, favorable interactions in the target's binding pocket.[21]
Block Metabolic Lability: Replace a metabolically vulnerable C-H bond.
Navigate Patent Space: Create novel chemical entities with similar biological activity.
A study on GABA-A receptor modulators directly evaluated the bioisosteric replacement of imidazo[1,2-a]pyrimidine with 8-fluoroimidazo[1,2-a]pyridine, demonstrating how subtle electronic changes can be used to mimic the properties of the pyrimidine ring.[22]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are both exceptionally valuable frameworks in medicinal chemistry. The choice between them is not a matter of inherent superiority but a strategic decision based on the specific goals of a drug discovery program.
The imidazo[1,2-a]pyridine scaffold offers a well-trodden path with a wealth of existing SAR data and multiple clinical successes, making it a reliable starting point, particularly for CNS and kinase inhibitor programs.
The imidazo[1,2-a]pyrimidine scaffold provides a strategic alternative for modulating physicochemical properties like solubility and basicity. The additional nitrogen atom offers a handle for improving pharmacokinetics and can unlock new binding interactions, making it an excellent choice for bioisosteric replacement strategies and for exploring novel therapeutic targets where additional hydrogen bonding is advantageous.
As synthetic methodologies become more advanced and our understanding of drug-target interactions deepens, both scaffolds will undoubtedly continue to be a source of novel and effective therapeutic agents. The ability to rationally select and chemically tailor these privileged structures will remain a key skill for researchers and scientists in the ongoing quest for new medicines.
References
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Imidazopyridine. Wikipedia.
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
Imidazo [ 1 , 2-a ] pyridineBasedCompounds : TheHopefulAnti-Cancer Therapy. Vertex AI Search.
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
Some imidazo[1,2-a]pyrimidines with interesting biological activities.
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
(A) Effect of the bioisosteric replacement of pyrimidine (left) by...
(PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
Imidazo[1,2-a]pyridines: Promising Drug Candid
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry (RSC Publishing).
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark.
Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes.
Reference Standard Grades for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Technical Guide
Executive Summary: The Criticality of the Scaffold Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 76157-13-6) is a high-value pharmacophore intermediate.[1] The imidazo[1,2-a]pyridine core is the structural anch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of the Scaffold
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 76157-13-6) is a high-value pharmacophore intermediate.[1] The imidazo[1,2-a]pyridine core is the structural anchor for blockbuster sedative-hypnotics (e.g., Zolpidem, Alpidem) and emerging antiviral/anti-inflammatory candidates.[2]
In drug development, this molecule often serves as a Key Starting Material (KSM) or a Critical Intermediate . Consequently, the grade of the reference standard used to analyze it dictates the regulatory validity of your entire impurity profiling campaign.
This guide objectively compares reference standard tiers and provides a self-validating protocol for their qualification, grounded in ICH Q2(R2) and ICH Q7 guidelines.
Comparative Analysis: Selecting the Right Standard
Not all "98% Purity" vials are created equal. The table below contrasts the three primary classes of reference materials available for this specific imidazopyridine derivative.
Table 1: Reference Standard Performance Matrix
Feature
Primary/Certified Reference Material (CRM)
Secondary/Analytical Standard
Research Grade (Reagent)
Intended Use
GMP Release, Pivotal Clinical Batch Release, Calibration of Secondary Standards.[1]
Routine QC, In-process Control (IPC), Stability Testing.
Early Discovery Screening, Synthetic Route Scouting.
Purity Assignment
Mass Balance Approach (100% − Volatiles − Water − Inorganics − Organic Impurities).[1]
High. Unacceptable for GMP/GLP data generation.[1]
Scientist’s Insight: For Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, a Research Grade material often contains significant residual 2-aminopyridine (starting material), which is highly toxic and has a different response factor.[1] Using Area% from a Research Grade vial to quantitate this impurity can lead to mass balance errors of >10%.[1]
Synthesis & Impurity Origin Logic
To validate a standard, you must understand what isn't the target molecule. The synthesis of this ester typically involves the cyclocondensation of 2-aminopyridine with ethyl 2-chloro-2-(hydroxyimino)acetate (or similar dielectrophiles).[1]
Diagram 1: Impurity Genealogy & Synthesis Pathway
This diagram maps the formation of the target and its critical impurities, essential for establishing specificity in your analytical method.
Caption: Synthesis pathway showing the target molecule (Green) and critical impurities (Grey) arising from cyclization errors or storage degradation.
Self-Validating Analytical Protocol
Do not rely on vendor methods.[1] The following protocol is designed to be stability-indicating , meaning it separates the active ester from its hydrolysis degradants.
Method: Reversed-Phase HPLC with Diode Array Detection (DAD)[1]
Rationale: The imidazo[1,2-a]pyridine core is highly fluorescent and UV active.[1] DAD allows for peak purity assessment (checking for co-eluting impurities).[1]
4.1 Chromatographic Conditions
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Why: High pH stability is needed as imidazopyridines are basic.[1]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonia). Why: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape and retention.
Detection: UV at 254 nm (primary) and 310 nm (specific to the conjugated system).
4.2 Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
15.0
60
Linear Gradient (Elutes Target)
20.0
95
Wash (Elutes Dimers/Oligomers)
25.0
5
Re-equilibration
4.3 Self-Validation Steps (System Suitability)
Before running samples, verify the system using these criteria:
Tailing Factor: Must be < 1.5 for the main peak.[1] (High tailing indicates secondary silanol interactions; if high, increase buffer strength).
Resolution (Rs): Inject a mix of Target + 2-Aminopyridine. Rs must be > 2.0.[1]
Precision: 5 replicate injections of the standard. RSD of area must be < 1.0%.[1]
Qualification Workflow for In-House Standards
If purchasing a CRM is cost-prohibitive, you may qualify a "Secondary Standard" from a "Research Grade" batch.[1] This workflow ensures ICH Q7 compliance.
Diagram 2: The Qualification Decision Tree
Caption: Workflow to upgrade a Research Grade chemical to a Qualified Secondary Standard suitable for quantitative analysis.
The "Mass Balance" Equation
To assign the potency (Assay) of your standard, do not use the HPLC Area %. Use this formula:
HPLC Purity: Derived from the method in Section 4.
Water: Determined via Karl Fischer titration (Method USP <921>).[1]
Solvents: Determined via GC-Headspace (Method USP <467>).
Inorganics: Residue on Ignition (ROI), usually negligible for organic esters but critical to check.
References & Authority
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5][6] (2023).[1][5][6] Defines specificity, linearity, and accuracy requirements.
International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[1][3][7][8] (2000).[1] Defines "Primary" vs. "Secondary" reference standards (Section 11.1). [1]
PubChem. Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (Compound Summary). National Library of Medicine.[1] [1]
Régnier, S., et al. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides."[1][9] Journal of Organic Chemistry, 2016.[9][10] (Provides synthetic context for impurity profiling). [1]
A Researcher's Guide to the Elemental Analysis of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Approach
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the elemental data for Ethyl 3-aminoim...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the elemental data for Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold. By moving beyond a simple data sheet, we will explore the theoretical underpinnings, compare with structurally similar compounds, and contextualize the role of elemental analysis alongside other crucial spectroscopic techniques. This holistic approach ensures a robust confirmation of the compound's identity and purity, aligning with the rigorous standards of modern pharmaceutical research.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown a wide array of biological activities, making the synthesis and characterization of new analogues a significant area of research.[2] Accurate elemental analysis is a foundational step in this process, providing a fundamental confirmation of the empirical formula.
Theoretical vs. Experimental: A Data-Driven Comparison
The cornerstone of elemental analysis is the comparison of experimentally determined values with the theoretically calculated composition of the proposed molecule. For Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, with the molecular formula C₁₀H₁₁N₃O₂ , the theoretical elemental composition is as follows:
Element
Symbol
Atomic Mass
Count
Total Mass
Percentage
Carbon
C
12.011
10
120.11
58.53%
Hydrogen
H
1.008
11
11.088
5.41%
Nitrogen
N
14.007
3
42.021
20.48%
Oxygen
O
15.999
2
31.998
15.59%
Total
205.218
100.00%
Table 1: Theoretical elemental composition of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
In practice, experimental values from CHN (Carbon, Hydrogen, Nitrogen) analysis are considered acceptable if they fall within ±0.4% of the theoretical values. This tolerance accounts for minor sample impurities and instrumental variations.
To provide a practical benchmark, the following table presents experimental elemental analysis data for structurally related 3-aminoimidazo[1,2-a]pyridine derivatives, as reported in the literature.[2] This comparison allows researchers to anticipate the expected range of deviation and understand the impact of various substituents on the elemental composition.
Compound
Molecular Formula
Theoretical C%
Found C%
Theoretical H%
Found H%
Theoretical N%
Found N%
C₂₃H₁₆ClN₃
C₂₃H₁₆ClN₃
74.69
74.38
4.36
4.32
11.36
11.34
C₁₇H₁₂ClN₃O
C₁₇H₁₂ClN₃O
65.92
65.78
3.91
3.94
13.57
13.55
C₂₁H₁₈ClN₃O₂
C₂₁H₁₈ClN₃O₂
66.40
66.32
4.78
4.79
11.06
11.10
C₁₉H₁₃ClN₄O₂
C₁₉H₁₃ClN₄O₂
62.56
62.41
3.59
3.57
15.36
15.21
Table 2: Experimental elemental analysis data for selected 3-aminoimidazo[1,2-a]pyridine derivatives.[2]
The close agreement between the calculated and found values for these related compounds provides a strong precedent for the expected accuracy when analyzing Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
The "Why" Behind the "How": A Validating Experimental Protocol
Elemental analysis by combustion is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[3] Understanding the principles of this method is crucial for interpreting the results correctly.
CHN Elemental Analysis Workflow
Detailed Experimental Protocol for CHN Analysis
This protocol outlines the standard procedure for performing CHN elemental analysis on a solid organic compound like Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Sample Preparation: Ensure the sample is homogenous and completely dry. Any residual solvent will significantly impact the hydrogen and carbon percentages.[4]
Weighing: Tare a tin capsule on the microbalance. Carefully add 1-3 mg of the sample into the capsule. Record the exact weight.[5]
Encapsulation: Using clean forceps, seal the tin capsule, ensuring no sample can escape. The tin capsule aids in complete combustion.[6]
Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide. This ensures the accuracy of the detector's response.
Analysis: Place the encapsulated sample into the autosampler of the elemental analyzer. The instrument will then automatically perform the combustion, reduction, and detection steps.
Data Interpretation: The instrument's software will calculate the percentage of C, H, and N based on the detected gases and the initial sample weight. Compare these experimental values to the theoretical percentages.
The choice of a small sample size necessitates the use of a highly accurate microbalance to minimize weighing errors.[5] The dynamic flash combustion method is widely used for its efficiency and reproducibility.[4]
A Multi-Faceted Approach to Structural Confirmation
While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the compound's structure or the presence of isomers. Therefore, it is essential to use it in conjunction with other analytical techniques.
Complementary Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[7] For Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, specific chemical shifts and coupling patterns will confirm the arrangement of protons and carbons on the imidazopyridine ring and the ethyl ester group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm the molecular formula with high confidence.[8] The fragmentation pattern observed in the mass spectrum can also offer structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[7] In the target molecule, characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H and C=C bonds would be expected.
The convergence of data from these orthogonal techniques provides an irrefutable confirmation of the structure and purity of the synthesized Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Conclusion
The confirmation of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate's elemental composition is a critical checkpoint in the research and development pipeline. This guide has demonstrated that a comprehensive approach, which includes a thorough understanding of the theoretical values, comparison with related structures, adherence to a rigorous experimental protocol, and integration with other spectroscopic data, is essential for achieving the highest level of scientific integrity. By adopting this multi-faceted strategy, researchers can confidently establish the identity and purity of their compounds, paving the way for further biological evaluation and potential therapeutic applications.
References
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]
Reddit. (2022). When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure?. [Link]
Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
School of Chemical Sciences, University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]
ResearchGate. (n.d.). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. [Link]
National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier. [Link]
Al-Qadi, A. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
ResearchGate. (2025). A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. [Link]
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
ResearchGate. (2018). SYNTHESIS OF SOME NEW DERIVATIVES OF 3-SUBSTITUTED-2-BIPHENYL IMIDAZO (1,2-A)PYRIDINE WITH STUDY THEIR BIOLOGICAL ACTIVITY. [Link]
Al-Ostoot, F. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
Singh, V., et al. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 21(19), 2206-2237. [Link]
Al-Qadi, A. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal....
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and regulatory standards, providing a self-validating system for responsible chemical waste management.
Hazard Assessment and Characterization
Structurally related compounds, such as Imidazo[1,2-a]pyridine-3-carboxylic acid and other pyridine carboxylates, are classified as causing skin and serious eye irritation.[1][2] Some analogs are also listed with warnings for acute toxicity if swallowed, in contact with skin, or if inhaled.[3][4]
Given this information, Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate must be handled as a hazardous chemical. All laboratory personnel must operate under the assumption that the compound is, at a minimum, an irritant and potentially toxic. All activities must be governed by the facility's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7]
Table 1: Assumed Hazard Profile and PPE Requirements
Potential Hazard
GHS Classification (Assumed)
Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 / 4 (Warning/Danger)
Chemical-resistant gloves (Nitrile), Lab coat, Chemical safety goggles, Face shield (if splash risk exists). Use only in a certified chemical fume hood.
Skin Corrosion/Irritation
Category 2 (Warning)
Chemical-resistant gloves (Nitrile), Lab coat.
Serious Eye Damage/Irritation
Category 2A (Warning)
Chemical safety goggles or face shield.
Aquatic Hazard
Harmful to aquatic life
Prevent release to the environment. Do not dispose of down the drain.[1]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from OSHA.[8][9] All chemical waste must be managed in compliance with these federal regulations, as well as any applicable state and local laws.[10] Your institution's Environmental Health & Safety (EH&S) office is the primary resource for ensuring compliance and coordinating waste disposal.[11]
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is that it must never be disposed of down the drain or in regular trash.[1][12] It must be collected as hazardous chemical waste.
Definitive Guide: Personal Protective Equipment (PPE) for Handling Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
[1] Executive Summary & Chemical Context[1][2][3][4][5][6] Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS Ref: Analogous to 38922-77-9 / 76157-13-6 family) is a critical heterocyclic scaffold used primarily in dr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS Ref: Analogous to 38922-77-9 / 76157-13-6 family) is a critical heterocyclic scaffold used primarily in drug discovery for synthesizing antiviral and anti-inflammatory agents.[1] Its structural core—the imidazo[1,2-a]pyridine fused ring system—is pharmacologically active, capable of interacting with benzodiazepine receptors and various kinase targets.[1]
The Safety Imperative:
While often categorized generically as an "Irritant," the presence of the primary amine at the C3 position significantly alters its toxicological profile compared to its bromo- or chloro- precursors.[1] Amino-heterocycles possess higher potential for skin sensitization and mucous membrane absorption .[1]
This guide moves beyond the standard "gloves and goggles" approach, providing a risk-based PPE strategy validated for pharmaceutical intermediate handling.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. In the absence of a compound-specific LD50 for this exact ester, we apply Read-Across Toxicology from structurally similar 3-amino-imidazo-pyridines and the GHS classifications of its precursors.
Inhalation of fine dust triggers bronchial spasm.[1]
The "Solvent Effect" Risk
When this compound is dissolved in polar aprotic solvents (DMSO, DMF) common in nucleophilic substitutions, the permeation rate through skin increases exponentially. Standard latex gloves offer zero protection in this context.[1]
PPE Selection Matrix: Activity-Based Protocol
The following matrix dictates protection levels based on the specific laboratory activity.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for PPE selection, prioritizing engineering controls over PPE.
Figure 1: Risk-based logic flow for selecting PPE based on physical state and solvent carrier.[1]
Fine powders drift around glasses.[1] Goggles seal the orbital area against dust and splashes.
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95 (if outside hood)
Primary amine dust is a potent respiratory irritant (H335).[1]
Body Defense
Cotton Lab Coat (Buttoned)
Tyvek® Sleeves or Disposable Gown
Prevents accumulation of dust on fabric cuffs, which can transfer to wrists later.[1]
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Solid State)
High Risk: Inhalation of dust and static spread.[1]
Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place the microbalance inside the hood or use a static-dissipative balance enclosure.[1]
Static Neutralization: Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is crystalline and prone to static charge.[1] Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.[1]
Transfer Technique:
Do not pour from the bottle.[1] Use a stainless steel micro-spatula.[1]
Technique: "Tap-transfer" to avoid sudden powder avalanches.[1]
Decontamination: Immediately wipe the balance area with a chemically compatible wipe (methanol-dampened) before removing hands from the hood.[1] Dispose of the wipe as hazardous waste.
Glove Inspection: Check for pinholes by inflating the glove slightly before donning.[1]
The "Dirty Hand" Rule: Designate your right hand (or dominant hand) as "Dirty" (touches the flask/pipette) and left hand as "Clean" (touches sash/notebook).[1]
Splash Event:
If solution touches the outer glove: DO NOT WIPE. [1]
Immediately strip the outer glove inside the hood.
Inspect the inner glove.[1] If dry, don a new outer glove. If wet, strip all and wash hands with soap/water for 15 minutes.
Disposal & Emergency Response
Waste Segregation[1]
Solid Waste: Contaminated weighing boats, paper towels, and gloves must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").[1]
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1] Do not mix with oxidizers (e.g., Nitric acid waste) as the amine group can form unstable N-nitroso compounds or generate heat.[1]
Spill Cleanup (Powder < 5g)[1]
Alert: Notify nearby personnel.
PPE Up: Wear goggles, double gloves, and N95 respirator.[1]
Contain: Cover spill with a damp paper towel (solvent-wet, e.g., Ethanol) to prevent dust generation.[1] Do not dry sweep. [1]
Clean: Scoop up the damp material.[1] Wipe surface 3x with soap and water.[1]
References
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1][2][3] United States Department of Labor.[1]
[Link][1]
PubChem. (2025).[1] Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (Analogous Hazard Data).[1] National Library of Medicine.[1]
[Link][1]
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1]
[Link]